![molecular formula C8H5NO3 B026328 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole CAS No. 106253-12-7](/img/structure/B26328.png)
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is an organic compound that has gained significant attention in the scientific research community due to its potential biomedical applications. This compound has a unique structure that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in various biological processes.
Effets Biochimiques Et Physiologiques
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This compound has also been found to induce apoptosis in cancer cells and inhibit viral replication. Additionally, 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in lab experiments is its unique structure, which allows for the study of specific biological processes. This compound has also been found to exhibit low toxicity and high stability, making it a suitable candidate for drug development. However, one limitation of using 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole and its potential targets in various biological processes.
2. The development of novel derivatives of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole with improved solubility and pharmacokinetic properties.
3. The investigation of the potential use of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in the treatment of neurodegenerative diseases.
4. The evaluation of the safety and efficacy of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in clinical trials for the treatment of various diseases.
5. The study of the potential use of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in combination with other drugs for synergistic effects.
6. The investigation of the potential use of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in the development of novel antiviral therapies.
Conclusion:
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is a promising compound that has potential biomedical applications. Its unique structure and various biochemical and physiological effects make it a suitable candidate for drug development. Further studies are needed to fully understand the mechanism of action and potential targets of this compound, as well as its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis method for 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride and sodium acetate to yield the final compound. This method has been optimized to produce high yields of pure 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole.
Applications De Recherche Scientifique
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has been extensively studied for its potential biomedical applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
106253-12-7 |
|---|---|
Nom du produit |
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole |
Formule moléculaire |
C8H5NO3 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
[1,3]dioxolo[4,5-f][1,2]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-5-3-9-12-6(5)2-8-7(1)10-4-11-8/h1-3H,4H2 |
Clé InChI |
KJSISJFODOOKNG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NO3 |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C=NO3 |
Synonymes |
[1,3]Dioxolo[4,5-f]-1,2-benzisoxazole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



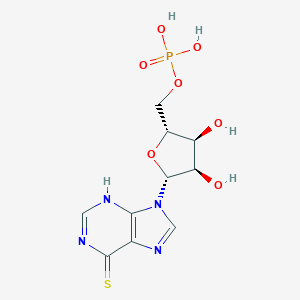

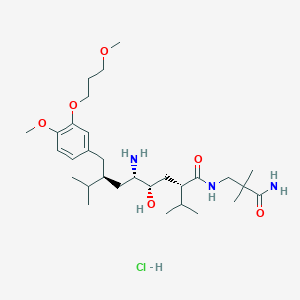




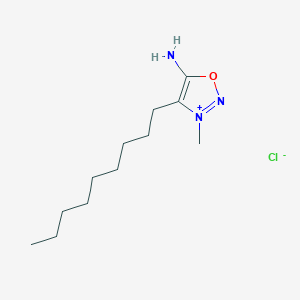
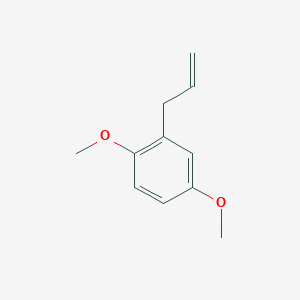
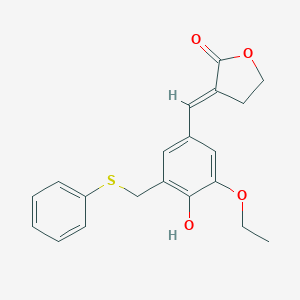
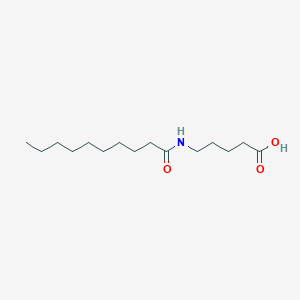
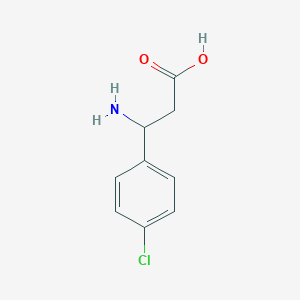
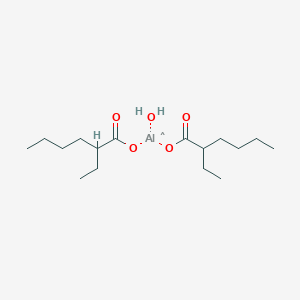
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)